N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a cyclopropane ring, a tetrahydroisoquinoline moiety, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and adamantane-based molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is unique due to its combination of a cyclopropane ring, tetrahydroisoquinoline moiety, and adamantane core.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-22(19-1-2-19)26-6-5-18-3-4-21(10-20(18)14-26)25-23(28)24-11-15-7-16(12-24)9-17(8-15)13-24/h3-4,10,15-17,19H,1-2,5-9,11-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGUNJIKHWMASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.